![molecular formula C6H7BrN2 B1289317 4-Bromo-6-methylpyridin-2-amine CAS No. 524718-27-2](/img/structure/B1289317.png)
4-Bromo-6-methylpyridin-2-amine
Overview
Description
“4-Bromo-6-methylpyridin-2-amine” is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro .
Synthesis Analysis
The synthesis of novel pyridine derivatives, including “4-Bromo-6-methylpyridin-2-amine”, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular formula of “4-Bromo-6-methylpyridin-2-amine” is C6H7BrN2 . Its molecular weight is 187.04 .Chemical Reactions Analysis
The Suzuki cross-coupling reaction is a key process in the synthesis of “4-Bromo-6-methylpyridin-2-amine” and its derivatives . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .Physical And Chemical Properties Analysis
“4-Bromo-6-methylpyridin-2-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Pyridine Derivatives
4-Bromo-6-methylpyridin-2-amine: serves as a key intermediate in the synthesis of novel pyridine derivatives. These derivatives are synthesized via Suzuki cross-coupling reactions , which are pivotal in creating compounds with potential applications in medicinal chemistry and as chiral dopants for liquid crystals .
Quantum Mechanical Investigations
The compound is used in quantum mechanical studies to analyze the electronic properties of newly synthesized pyridine derivatives. Density Functional Theory (DFT) methods help predict the reactivity and interaction of these molecules, which is crucial for designing compounds with desired electronic characteristics .
Biological Activity Studies
Researchers utilize 4-Bromo-6-methylpyridin-2-amine to develop derivatives that are tested for various biological activities. For instance, anti-thrombolytic, biofilm inhibition, and haemolytic activities are investigated to assess the therapeutic potential of these compounds .
Optoelectronic Device Development
This compound may be involved in the research of two-dimensional materials for optoelectronic devices. While not directly mentioned, similar brominated pyridine compounds are often used in the development of high-mobility semiconductors and sensors .
Pharmaceutical Intermediates
4-Bromo-6-methylpyridin-2-amine: is recognized as a pharmaceutical intermediate. It plays a role in the synthesis of various pharmaceutical agents, highlighting its importance in drug development and synthesis .
Material Science Research
In material science, the compound’s derivatives could be explored for their unique electronic properties. These properties are essential for the creation of new materials with specific conductivity or reactivity .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it is used to create complex molecules. Its reactivity with different chemical groups makes it a versatile building block for synthesizing a wide range of chemical entities .
Analytical Chemistry Applications
Lastly, 4-Bromo-6-methylpyridin-2-amine and its derivatives can be used in analytical chemistry to develop new analytical methods or reagents. Its unique structure allows for the creation of specific probes or markers that can be used in various analytical techniques .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGANJGMXVLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626845 | |
Record name | 4-Bromo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylpyridin-2-amine | |
CAS RN |
524718-27-2 | |
Record name | 4-Bromo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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